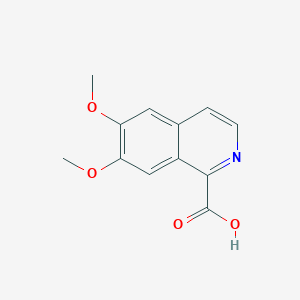

6,7-dimethoxyisoquinoline-1-carboxylic acid

Description

6,7-Dimethoxyisoquinoline-1-carboxylic acid is a tetrahydroisoquinoline alkaloid derivative characterized by a bicyclic aromatic structure with methoxy groups at positions 6 and 7 and a carboxylic acid moiety at position 1. Its IUPAC name is this compound (C₁₂H₁₁NO₅), and it exhibits fluorescence properties in alkaline conditions (pH 9.5–11.0) .

Properties

IUPAC Name |

6,7-dimethoxyisoquinoline-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-16-9-5-7-3-4-13-11(12(14)15)8(7)6-10(9)17-2/h3-6H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLHAAOPJVLCMHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=CN=C2C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxyisoquinoline-1-carboxylic acid can be achieved through several methods. One common approach involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization. In this method, a diastereomeric morpholinone derivative is formed in the Petasis reaction, which is then transformed into the desired isoquinoline derivative via Pomeranz–Fritsch–Bobbitt cyclization .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxyisoquinoline-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the carboxylic acid group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Chemical Synthesis

DMICA can be synthesized through several methods, including:

- Diastereoselective Synthesis : A notable method involves the Pomeranz–Fritsch–Bobbitt cyclization coupled with the Petasis reaction, which allows for the efficient production of both enantiomers of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid .

- Chemoenzymatic Approaches : Recent studies have utilized biocatalysts such as D-amino acid oxidase from Fusarium solani to facilitate the deracemization of isoquinoline carboxylic acids .

Biological Activities

DMICA exhibits a range of biological activities that make it a candidate for further research in pharmacology:

2.1. Antiviral Properties

Research indicates that derivatives of DMICA can act as inhibitors of influenza virus polymerase acidic (PA) endonuclease domain, highlighting its potential as an antiviral agent .

2.2. Neuroprotective Effects

The compound has been studied for its role in neuroprotection, particularly in relation to Parkinson’s disease. Its ability to inhibit catechol-O-methyltransferase (COMT) positions it as a promising drug candidate for managing this neurodegenerative disorder .

2.3. Antibacterial Activity

DMICA and its derivatives have shown effectiveness against various bacterial strains by inhibiting enzymes like New Delhi metallo-β-lactamase (NDM-1), which is responsible for antibiotic resistance in many pathogens .

Medicinal Chemistry Applications

In medicinal chemistry, DMICA serves as a scaffold for developing new therapeutic agents:

- Drug Development : The structural features of DMICA allow for modifications that can enhance its pharmacological properties, making it a valuable lead compound in drug discovery programs aimed at treating viral infections and neurodegenerative diseases.

- Structure-Activity Relationship Studies : The compound's various derivatives are studied to understand how structural changes affect biological activity, aiding in the design of more effective drugs .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 6,7-dimethoxyisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Modifications

(a) Ethyl 6,7-Dimethoxyisoquinoline-1-Carboxylate

- Key Differences : The carboxylic acid group (-COOH) is replaced by an ester (-COOEt).

- Impact : Increased lipophilicity enhances membrane permeability but reduces water solubility.

- Synthesis : Achieved via similar cyclization methods but with ethyl esterification .

(b) 7-Hydroxy-6-Methoxy-1-Methyl-3,4-Dihydroisoquinoline-15N-Oxide

- Key Differences : Contains a hydroxyl (-OH) at position 7, an N-oxide group, and a methyl substituent.

(c) 2-(6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinolin-1-yl)Acetic Acid Hydrochloride

- Key Differences : Features an acetic acid side chain at position 1 instead of a direct carboxylic acid.

Fluorescence and Spectral Properties

- 6,7-Dimethoxyisoquinoline-1-Carboxylic Acid: Exhibits pH-dependent fluorescence (yellow to blue) in glycerine/ethanol/water solutions .

- Coumarin Derivatives: Non-fluorescent in similar pH ranges, highlighting the unique utility of the isoquinoline core for imaging applications .

Research Findings and Implications

Structural-Activity Relationships (SAR)

- Methoxy vs. Hydroxy Groups : Methoxy groups at positions 6 and 7 enhance electron-donating effects, stabilizing the aromatic system compared to hydroxylated analogs prone to oxidation .

- Carboxylic Acid vs. Ester : The free carboxylic acid improves solubility in polar solvents, making it suitable for aqueous-phase applications, while esters are preferred in lipid-rich environments .

Industrial and Pharmacological Potential

- The high-yield synthesis of ethyl 6,7-dimethoxyisoquinoline-1-carboxylate supports scalable production for drug intermediates .

- Fluorescence properties of this compound suggest utility in pH-sensitive biosensors or imaging agents .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

6,7-Dimethoxyisoquinoline-1-carboxylic acid is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is an isoquinoline derivative characterized by two methoxy groups at positions 6 and 7 and a carboxylic acid group at position 1. The synthesis of this compound has been achieved through various methods, including the Pomeranz–Fritsch–Bobbitt cyclization and the Petasis reaction, which involve chiral intermediates to enhance enantioselectivity .

Biological Activities

The biological activities of this compound include:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against a range of bacteria and fungi. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes and inhibit metabolic processes .

- Anticancer Properties : Research has shown that this compound can induce apoptosis in various cancer cell lines. For instance, it has been tested against MCF-7 (breast cancer) and HepG-2 (liver cancer) cells, displaying IC50 values that suggest potent anticancer activity .

- Neuroprotective Effects : The compound has demonstrated neuroprotective effects in models of neurodegenerative diseases. It appears to modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions like Alzheimer's disease .

The mechanisms underlying the biological activities of this compound are varied:

- Enzyme Inhibition : The compound interacts with specific enzymes involved in metabolic pathways, which can lead to the inhibition of tumor growth and microbial proliferation.

- Receptor Modulation : It has been shown to bind to neurotransmitter receptors, influencing synaptic transmission and providing neuroprotective benefits .

Case Studies

Several studies have investigated the effects of this compound:

- Anticancer Study : In vitro studies on MCF-7 cells revealed that treatment with this compound resulted in a significant reduction in cell viability, with an observed IC50 value of approximately 25 µM. The mechanism was linked to the induction of apoptosis through caspase activation .

- Neuroprotective Study : A study on neuroblastoma cells demonstrated that this compound reduced oxidative stress markers and improved cell survival rates when exposed to neurotoxic agents .

Comparative Analysis

The table below summarizes the biological activities and mechanisms of action for this compound compared to similar compounds.

| Compound | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| Papaverine | Moderate | Yes | Limited |

| Berberine | Yes | Moderate | Yes |

Q & A

Basic: What are the standard synthetic routes for 6,7-dimethoxyisoquinoline-1-carboxylic acid, and how are reaction conditions optimized?

Methodological Answer:

The compound can be synthesized via oxidation of precursor alkaloids. For example, oxidation of 6,7-dimethoxyisoquinoline derivatives with potassium permanganate in acetone yields this compound, while chromic acid oxidation produces 4,5-dimethoxyphthalonimide instead . Key variables include:

- Oxidant selection : KMnO₄ favors carboxylic acid formation, whereas CrO₃ may lead to alternative products.

- Solvent optimization : Acetone stabilizes intermediates during KMnO₄ oxidation.

- Temperature control : Mild conditions (20–25°C) prevent overoxidation.

Basic: How can this compound be isolated and purified from complex reaction mixtures?

Methodological Answer:

Isolation typically involves:

- Liquid-liquid extraction : Use dichloromethane or ethyl acetate to separate the acidic product from aqueous phases.

- Crystallization : Recrystallize from ethanol or methanol to enhance purity.

- Chromatography : Column chromatography with silica gel (eluent: CH₂Cl₂/MeOH 9:1) resolves polar impurities .

Advanced: How can diastereoselective synthesis of tetrahydroisoquinoline derivatives (e.g., (+)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid) be achieved?

Methodological Answer:

A hybrid approach combines the Petasis reaction (for amino acid synthesis) and Pomeranz-Fritsch-Bobbitt cyclization (for tetrahydroisoquinoline formation):

- Chiral control : Use enantiopure aminoacetaldehyde acetals in the Petasis step to set stereochemistry (90% enantiomeric excess achieved) .

- Cyclization conditions : Acidic media (e.g., H₂SO₄ in ethanol) promote ring closure without racemization.

- Workflow integration : Sequential reactions minimize intermediate isolation, improving yield .

Advanced: What analytical techniques are critical for characterizing this compound and resolving structural ambiguities?

Methodological Answer:

- NMR spectroscopy : ¹H and ¹³C NMR distinguish regioisomers (e.g., 1-carboxylic acid vs. 3-carboxylic acid derivatives). Key signals:

- Carboxylic proton (δ ~12–14 ppm, broad).

- Methoxy groups (δ ~3.8–4.0 ppm).

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (C₁₂H₁₃NO₄⁺ requires m/z 247.0845) .

- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Advanced: How should researchers address contradictions in oxidation product data (e.g., carboxylic acid vs. phthalonimide formation)?

Methodological Answer:

Contradictions arise from oxidant specificity and substrate electronic effects :

- Mechanistic analysis : KMnO₃ generates carboxylates via benzylic oxidation, while CrO₃ may oxidize aromatic rings, leading to phthalonimides .

- Computational modeling : DFT studies predict reaction pathways (e.g., Fukui indices identify reactive sites).

- Controlled experiments : Vary oxidant concentration and reaction time to map product distributions .

Advanced: What safety protocols are recommended for handling 6,7-dimethoxyisoquinoline derivatives?

Methodological Answer:

- Hazard assessment : Derivatives like (1Z)-1-[(3,4-diethoxyphenyl)methylidene]-6,7-diethoxy-3,4-dihydro-2H-isoquinoline hydrochloride require:

- PPE : Gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation .

- Waste disposal : Neutralize acidic byproducts before disposal in designated containers .

Advanced: How can researchers design experiments to study the compound’s reactivity in catalytic systems (e.g., C–H activation)?

Methodological Answer:

- Catalyst screening : Test transition-metal catalysts (Pd, Rh) for regioselective C–H functionalization.

- Substrate scope : Vary substituents on the isoquinoline core to assess electronic effects.

- Kinetic studies : Monitor reaction progress via in situ FTIR or HPLC to identify rate-determining steps .

Basic: What are the best practices for documenting synthesis and characterization data in academic reports?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.